Cas no 40501-77-7 (cercosporin)

cercosporin structure
cercosporin structure
Productnaam:cercosporin
CAS-nummer:40501-77-7
MF:C29H26O10
MW:534.510749340057
CID:2021709
PubChem ID:2674

cercosporin Chemische en fysische eigenschappen

Naam en identificatie

    • cercosporin
    • 6,11-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-2H-perylo[1,12-def][1,3]dioxepine-5,12-dione
    • (+)-Cercosporin pound>>NSC 153111 pound>>NSC-153111 pound>>NSC153111
    • 6,11-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxyperylo[1,12-def][1,3]dioxepine-5,12-dione
    • Perylo(1,12-def)-1,3-dioxepin-5,11-dione, 6,12-dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-
    • CS-0086844
    • AKOS027326720
    • DTXSID00960897
    • BRD-A78360835-001-01-1
    • 5,12-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-perylo[1,12-def]-1,3-dioxepin-6,11-dione
    • 127094-74-0
    • 6,12-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxyperylo[1,12-def][1,3]dioxepine-5,11-dione #
    • 7,19-dihydroxy-5,21-bis(2-hydroxypropyl)-6,20-dimethoxy-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaene-9,17-dione
    • NSC-234486
    • CHEBI:91878
    • NSC234486
    • (-)-Isocercosporin
    • LSM-1808
    • NCI60_001893
    • 40501-77-7
    • SCHEMBL6305985
    • iso-Cercosporin
    • DTXSID801043885
    • BCP23993
    • 6,12-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxyperyleno[1,12-def][1,3]dioxepine-5,11-dione
    • BDBM50500847
    • JWFLIMIGORGZMQ-UHFFFAOYSA-N
    • Q27163675
    • CHEMBL1080283
    • 35082-49-6
    • Perylo[1,12-def]-1,3-dioxepin-5,11-dione, 6,12-dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-, stereoisomer
    • dihydroxy-bis(2-hydroxypropyl)-dimethoxy-[?]dione
    • SMP2_000207
    • HY-N6743
    • Isocercosporin
    • Cercosporin from Cercospora hayii
    • J-019862
    • DA-51786
    • Inchi: InChI=1S/C29H26O10/c1-10(30)5-12-18-19-13(6-11(2)31)29(37-4)27(35)21-15(33)8-17-23(25(19)21)22-16(38-9-39-17)7-14(32)20(24(18)22)26(34)28(12)36-3/h7-8,10-11,30-31,34-35H,5-6,9H2,1-4H3
    • InChI-sleutel: MXLWQNCWIIZUQT-UHFFFAOYSA-N
    • LACHT: CC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)O)O

Berekende eigenschappen

  • Exacte massa: 534.15259702g/mol
  • Monoisotopische massa: 534.15259702g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 39
  • Aantal draaibare bindingen: 6
  • Complexiteit: 988
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4
  • Topologisch pooloppervlak: 152Ų

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